molecular formula C14H16FN3O B2886861 4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1171860-76-6

4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2886861
CAS No.: 1171860-76-6
M. Wt: 261.3
InChI Key: DTYQYJLKQVJFTO-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluorine atom at the 4-position and a pyrazole ring at the amide nitrogen

Mechanism of Action

Mode of Action

It’s worth noting that many benzamide derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.

Biochemical Pathways

For instance, some benzamide derivatives are known to inhibit enzymes involved in cellular proliferation and apoptosis .

Pharmacokinetics

The presence of the benzamide moiety could potentially enhance its absorption and distribution due to the lipophilic nature of this group . The metabolism and excretion of this compound would likely depend on its specific interactions with metabolic enzymes and transporters.

Result of Action

Based on the known effects of similar compounds, it could potentially alter cellular processes such as signal transduction, gene expression, and cell cycle progression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the stability of the compound could be affected by pH due to the presence of ionizable groups. Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Substitution at the benzamide core: The 4-fluorobenzoyl chloride is reacted with the pyrazole derivative in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
  • 4-bromo-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
  • 4-methyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Uniqueness

4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-9(2)18-13(8-10(3)17-18)16-14(19)11-4-6-12(15)7-5-11/h4-9H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYQYJLKQVJFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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